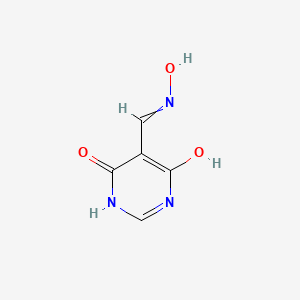

(E)-4,6-Dihydroxypyrimidine-5-carbaldehyde Oxime

Description

(E)-4,6-Dihydroxypyrimidine-5-carbaldehyde Oxime is a compound belonging to the oxime class, characterized by the presence of a hydroxylamine group attached to a carbonyl group. Oximes are known for their significant roles in various chemical and biological processes, including their use as antidotes for organophosphate poisoning and their potential therapeutic applications .

Properties

Molecular Formula |

C5H5N3O3 |

|---|---|

Molecular Weight |

155.11 g/mol |

IUPAC Name |

4-hydroxy-5-(hydroxyiminomethyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C5H5N3O3/c9-4-3(1-8-11)5(10)7-2-6-4/h1-2,11H,(H2,6,7,9,10) |

InChI Key |

FIABSTHYYTZLPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(C(=O)N1)C=NO)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of (E)-4,6-Dihydroxypyrimidine-5-carbaldehyde Oxime typically involves the reaction of hydroxylamine with the corresponding aldehyde or ketone. This reaction is usually carried out in aqueous media and can be catalyzed by aniline or phenylenediamine derivatives . Industrial production methods may involve the reduction of nitroalkenes or the use of preactivated NHS-esters .

Chemical Reactions Analysis

(E)-4,6-Dihydroxypyrimidine-5-carbaldehyde Oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

Reduction: Reduction of the oxime group can yield amines.

Substitution: The oxime group can participate in nucleophilic substitution reactions, forming oxime ethers or esters.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. Major products formed from these reactions include nitrile oxides, amines, and oxime ethers .

Scientific Research Applications

(E)-4,6-Dihydroxypyrimidine-5-carbaldehyde Oxime has a wide range of scientific research applications:

Chemistry: Used as intermediates in the synthesis of various organic compounds.

Medicine: Investigated for its anticancer, anti-inflammatory, and antibacterial properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-4,6-Dihydroxypyrimidine-5-carbaldehyde Oxime involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase reactivator, it binds to the enzyme’s active site, displacing the organophosphate and restoring the enzyme’s activity . Additionally, its high polarity and ability to form hydrogen bonds contribute to its interaction with various receptor binding sites .

Comparison with Similar Compounds

(E)-4,6-Dihydroxypyrimidine-5-carbaldehyde Oxime can be compared with other oximes such as pralidoxime, obidoxime, and methoxime. While these compounds share similar reactivity and applications, this compound is unique due to its specific structure and the presence of hydroxyl groups at positions 4 and 6 on the pyrimidine ring .

Similar compounds include:

Pralidoxime: Used as an antidote for organophosphate poisoning.

Obidoxime: Another acetylcholinesterase reactivator.

Methoxime: Known for its antibacterial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.